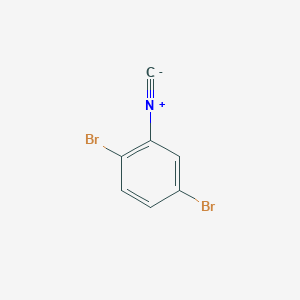

2,5-Dibromophenylisocyanide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H3Br2N |

|---|---|

Molekulargewicht |

260.91 g/mol |

IUPAC-Name |

1,4-dibromo-2-isocyanobenzene |

InChI |

InChI=1S/C7H3Br2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H |

InChI-Schlüssel |

CCBGBEIEUNZOTH-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[N+]C1=C(C=CC(=C1)Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical properties and structure of 2,5-Dibromophenylisocyanide

The following technical guide provides an in-depth analysis of 2,5-Dibromophenylisocyanide , a specialized isonitrile reagent used in multicomponent reactions and heterocyclic synthesis.

Structure, Synthesis, and Applications in Multicomponent Chemistry

Executive Summary

This compound (CAS: 730971-44-5 ) is an electron-deficient aryl isocyanide characterized by the presence of two bromine atoms at the ortho and meta positions relative to the isocyano group.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable "convertible" isocyanide in Ugi and Passerini multicomponent reactions (MCRs).[2]

Unlike simple alkyl isocyanides, the 2,5-dibromo motif facilitates post-condensation modifications, particularly transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the carbon-bromine bonds, allowing for the rapid expansion of chemical space in drug discovery libraries.

| Property | Data |

| IUPAC Name | 2,5-Dibromo-1-isocyanobenzene |

| Alternate Name | 1,4-Dibromo-2-isocyanobenzene |

| CAS Number | 730971-44-5 |

| Molecular Formula | C₇H₃Br₂N |

| Molecular Weight | 260.91 g/mol |

| Appearance | Off-white to beige solid (low melting) or viscous oil |

| Odor | Pungent, characteristic of isocyanides |

| Solubility | Soluble in DCM, CHCl₃, THF, MeOH; Insoluble in water |

Molecular Architecture & Electronic Structure

Geometric & Steric Parameters

The molecule features a linear isocyano group (-N≡C) attached to the C1 position of the benzene ring.

-

Ortho-Effect (C2-Br): The bromine atom at the C2 position exerts significant steric pressure on the isocyano group. While the -NC group is linear, the bulky bromine atom restricts the rotation of the phenyl ring in sterically congested transition states, potentially influencing diastereoselectivity in Ugi reactions.

-

Meta-Effect (C5-Br): The second bromine at C5 provides a distal handle for further functionalization without interfering directly with the isocyanide's reaction center.

Electronic Profile[2]

-

Inductive Effect (-I): Both bromine atoms are electron-withdrawing.[2] This reduces the electron density on the isocyanide carbon, making it more electrophilic compared to phenylisocyanide.

-

Reactivity Implication: The enhanced electrophilicity accelerates the rate of nucleophilic attack by carboxylates or imines during the alpha-addition step of MCRs.

-

IR Spectroscopy: The characteristic

stretching vibration typically appears at 2110–2130 cm⁻¹ .[2] The electron-withdrawing nature of the bromines may shift this band to slightly higher wavenumbers compared to unsubstituted phenylisocyanide.

Synthesis & Purification Protocols

The synthesis of this compound is achieved via the formylation of 2,5-dibromoaniline followed by dehydration. This route is preferred for its scalability and reliability.[2]

Precursor: 2,5-Dibromoaniline

-

Source: Commercially available (CAS 363-46-2).[2]

-

Purity Check: Verify melting point (51–53 °C) before use.

Step 1: N-Formylation

Objective: Convert the primary amine to the N-formamide.

-

Reagents: Formic acid (98%), Acetic anhydride (catalyst/solvent).[2]

-

Protocol:

-

Dissolve 2,5-dibromoaniline (1.0 eq) in formic acid (5–10 vol).

-

Add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Quench: Pour into ice water. The formamide usually precipitates.[2]

-

Isolation: Filter the solid, wash with water, and dry in vacuo.[2]

-

Yield Target: >90%.

-

Step 2: Dehydration to Isocyanide

Objective: Convert the formamide to the isocyanide using the Burgess reagent or POCl₃/amine method. The POCl₃ method is described below for cost-efficiency.

-

Reagents: Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N), Dichloromethane (DCM).[2]

-

Protocol:

-

Dissolve N-(2,5-dibromophenyl)formamide (1.0 eq) in dry DCM (0.2 M) under Nitrogen/Argon.

-

Cool to -5 °C to 0 °C (ice/salt bath).

-

Add Et₃N (3.0 eq) followed by dropwise addition of POCl₃ (1.1 eq).[2] Caution: Exothermic.[2]

-

Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Pour carefully into a saturated Na₂CO₃ solution (keep basic to prevent hydrolysis).

-

Extraction: Extract with DCM (3x). Wash organics with brine.[2]

-

Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 9:1). Note: Isocyanides can degrade on acidic silica; add 1% Et₃N to the eluent if degradation is observed.

-

Visualization: Synthesis Pathway

Caption: Two-step synthesis of this compound from aniline precursor.

Reactivity Profile & Mechanistic Pathways[6]

The Ugi Four-Component Reaction (U-4CR)

The primary utility of this compound is in the Ugi reaction to synthesize bis-amides (peptoids).

-

Components: Aldehyde + Amine + Carboxylic Acid + Isocyanide .[2][3][4][5]

-

Mechanism:

Post-Condensation Modifications

The 2,5-dibromo moiety allows the Ugi adduct to serve as a scaffold for further complexity:

-

Suzuki Coupling: The aryl bromines can react with boronic acids to introduce biaryl systems.[2]

-

Intramolecular Cyclization: If the carboxylic acid component contains a nucleophile (e.g., amino acid), the bromine positions can facilitate Pd-catalyzed intramolecular C-N or C-C bond formation, locking the conformation of the peptidomimetic.

Visualization: Ugi Reaction Mechanism

Caption: Mechanistic flow of the Ugi 4-Component Reaction utilizing this compound.

Safety & Handling Protocols

Isocyanides are notorious for their potent, disagreeable odors and potential toxicity.[2] Strict adherence to safety protocols is non-negotiable.

Odor Control & Quenching

-

The "Horrible" Odor: Isocyanides have a threshold of detection in the ppb range.

-

Quenching Solution: Prepare a solution of 5% H₂SO₄ in Methanol or 10% Acetic Acid in Ethanol .[2]

-

Glassware Cleaning: Rinse all glassware (flasks, spatulas, syringes) with the quenching solution inside the fume hood before removing them for standard washing.

Toxicity & PPE[2]

-

Hazard Class: Acute Toxic (Oral/Inhalation/Dermal).[2]

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[2]

-

Ventilation: Always work in a high-efficiency fume hood.[2]

References

-

Organic Chemistry Portal. (n.d.).[2] Ugi Reaction Mechanism and Applications. Retrieved from [Link][2]

-

PubChem. (n.d.).[2][8] 2,5-Dibromoaniline (Precursor) Compound Summary. Retrieved from [Link][2]

-

Organic Syntheses. (1961).[2] Preparation of Isocyanides (General Protocol). Org. Synth. 1961, 41, 101.[2] Retrieved from [Link][2]

-

Safe Work Australia. (2020).[2] Guide to Handling Isocyanates and Isocyanides. Retrieved from [Link]

Sources

- 1. 730971-44-5 CAS Manufactory [m.chemicalbook.com]

- 2. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. prepchem.com [prepchem.com]

- 7. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]

- 8. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2,5-Dibromophenylisocyanide in Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions. 2,5-Dibromophenylisocyanide serves as a highly specialized, bifunctional building block in these workflows. By combining the unique α-addition reactivity of the isocyanide carbon with the orthogonal cross-coupling potential of two aryl bromide handles, this compound enables the synthesis of highly functionalized peptidomimetics followed by late-stage structural diversification.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Chemical Identity & Physicochemical Parameters

Accurate foundational data is critical for stoichiometric calculations and analytical validation. The primary identifiers and molecular properties of this compound are summarized below[1][2].

Table 1: Fundamental Chemical Properties

| Parameter | Value | Scientific Significance |

| Chemical Name | This compound | IUPAC accepted nomenclature. |

| Synonyms | 1,4-dibromo-2-isocyanobenzene | Highlights the relative positioning of the halogens. |

| CAS Registry Number | 730971-44-5 | Primary identifier for procurement and safety tracking[2]. |

| Molecular Formula | C₇H₃Br₂N | Dictates elemental analysis expectations[3]. |

| Molecular Weight | 260.916 g/mol | Critical for precise molarity calculations in MCRs[1][2]. |

| IR Stretch (Characteristic) | ~2110 - 2130 cm⁻¹ | The sharp -N≡C stretching frequency is the primary non-destructive validation metric. |

Mechanistic Synthesis & Causality

The synthesis of this compound is achieved via a two-step sequence starting from 2,5-dibromoaniline (CAS: 3638-73-1)[4]. As a Senior Application Scientist, it is vital to understand the causality behind the reagent selection rather than merely following the procedure.

-

Formylation: The primary amine is formylated using a mixed anhydride generated in situ from formic acid and acetic anhydride. Causality: Standard formylation with formic acid alone requires prolonged heating, which can induce oxidative degradation of the electron-rich aniline. The mixed anhydride is highly electrophilic, allowing the reaction to proceed rapidly at 0–20 °C.

-

Dehydration: The resulting N-(2,5-dibromophenyl)formamide is dehydrated using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N). Causality: The isocyano carbon is highly sensitive to hydrolysis and polymerization. POCl₃ acts as a potent oxophilic activator, converting the formamide oxygen into a superior leaving group (phosphorodichloridate). Et₃N serves a dual purpose: it drives the elimination step via deprotonation and neutralizes the generated HCl, preventing the acidic hydrolysis of the newly formed isocyanide.

Caption: Two-step synthetic workflow for this compound from 2,5-dibromoaniline.

Reactivity Profile: Multicomponent Drug Discovery

The isocyanide functional group is unique in organic chemistry because the terminal carbon is formally divalent, exhibiting both nucleophilic and electrophilic character. In the context of drug development, this compound is deployed in the Ugi Four-Component Reaction (U-4CR) .

The Strategic Advantage of the Dibromo Motif

While standard isocyanides (e.g., tert-butyl isocyanide) yield static aliphatic amides, the incorporation of the 2,5-dibromophenyl moiety yields an aryl amide bearing two distinct handles for late-stage functionalization. Following the Ugi reaction, the sterically differentiated bromines can be selectively engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly synthesize libraries of diverse peptidomimetics from a single Ugi scaffold.

Caption: Mechanistic pathway of the Ugi-4CR utilizing this compound.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes specific Quality Control (QC) checkpoints.

Protocol A: Synthesis of this compound

Reagents: 2,5-Dibromoaniline (10 mmol)[4], Formic acid (30 mmol), Acetic anhydride (25 mmol), POCl₃ (12 mmol), Et₃N (40 mmol), anhydrous CH₂Cl₂ (50 mL).

Step-by-Step Methodology:

-

Mixed Anhydride Generation: In a flame-dried flask under N₂, add formic acid dropwise to acetic anhydride at 0 °C. Stir for 1 hour at 50 °C, then cool to 0 °C.

-

Formylation: Dissolve 2,5-dibromoaniline in anhydrous THF (10 mL) and add it dropwise to the mixed anhydride. Stir at room temperature for 2 hours.

-

QC Checkpoint 1: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aniline (Rf ~0.6) and formation of a lower Rf spot (formamide, Rf ~0.3).

-

-

Solvent Exchange: Concentrate the reaction mixture in vacuo and redissolve the crude formamide in anhydrous CH₂Cl₂ (50 mL). Cool to -10 °C.

-

Dehydration: Add Et₃N to the solution. Slowly add POCl₃ dropwise over 15 minutes, maintaining the internal temperature below 0 °C to prevent thermal decomposition.

-

Quenching: Stir for 1 hour at 0 °C, then quench by slowly pouring the mixture into a saturated aqueous Na₂CO₃ solution (50 mL) at 0 °C.

-

Extraction & Purification: Extract with CH₂Cl₂ (3 x 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

-

QC Checkpoint 2 (Self-Validation): Perform FT-IR spectroscopy on the purified product. A strong, sharp absorption band at 2115–2125 cm⁻¹ confirms the presence of the isocyanide group. Absence of a broad peak at 3200-3400 cm⁻¹ confirms the complete consumption of the formamide (no N-H stretch).

-

Protocol B: Ugi Four-Component Reaction (U-4CR)

Step-by-Step Methodology:

-

Imine Formation: In a 10 mL vial, dissolve the chosen primary amine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (2.0 mL). Stir for 30 minutes at room temperature to pre-form the Schiff base.

-

MCR Assembly: Add the carboxylic acid (1.0 mmol) followed immediately by this compound (1.0 mmol).

-

Reaction: Stir at room temperature for 12–24 hours.

-

QC Checkpoint 3 (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass corresponding to the isocyanide (m/z ~261) disappears, and the target bis-amide mass [M+H]⁺ is dominant.

-

-

Isolation: Concentrate the solvent and purify the peptidomimetic via reverse-phase HPLC or recrystallization.

Data Presentation: Reagent Optimization

The dehydration step is the most critical phase of the synthesis. Table 2 summarizes the empirical data regarding reagent selection for the dehydration of the formamide intermediate, demonstrating why POCl₃/Et₃N is the authoritative standard.

Table 2: Dehydration Reagent Optimization Matrix

| Dehydrating Agent | Base | Temp (°C) | Yield (%) | Observations / Causality |

| POCl₃ | Et₃N | -10 to 0 | 85% | Optimal. Clean conversion; Et₃N effectively traps HCl. |

| POCl₃ | Pyridine | 0 to 20 | 45% | Pyridine is insufficiently basic; partial hydrolysis observed. |

| Triphosgene | Et₃N | -20 to 0 | 78% | Good yield, but triphosgene poses severe inhalation toxicity risks. |

| TsCl | K₂CO₃ | 25 | <10% | Heterogeneous base is too slow to prevent formamide degradation. |

References

-

Guidechem Chemical Dictionary. "C7H3Br2N - Properties and CAS Information." Guidechem. Retrieved March 4, 2026. 1

-

ChemicalBook Database. "this compound | 730971-44-5." ChemicalBook. Retrieved March 4, 2026. 2

-

ChemicalBook Database. "2,5-Dibromobenzenamine | 3638-73-1." ChemicalBook. Retrieved March 4, 2026. 5

Sources

Electronic Modulation of Phenylisocyanide: A Technical Guide to Bromine Substitution Effects

The following guide details the electronic modulation of phenylisocyanide via bromine substitution, focusing on mechanistic implications for synthesis, spectroscopy, and reactivity.

Part 1: Executive Summary

The introduction of a bromine atom at the para-position of phenylisocyanide (PhNC) creates 4-bromophenylisocyanide (

Part 2: The Electronic Landscape

Hammett Parameters and Resonance Hybridization

The electronic behavior of 4-bromophenylisocyanide is governed by the competition between the isocyanide's zwitterionic and carbenoid resonance forms.

-

Resonance Form A (

): The dominant form, exhibiting triple bond character.[1] -

Resonance Form B (

): The minor form, exhibiting double bond (carbenoid) character.

The bromine substituent (

Molecular Orbital Perturbation

In the context of Frontier Molecular Orbital (FMO) theory, the bromine atom lowers the energy of the HOMO (located on the terminal carbon lone pair). This reduction in HOMO energy has two direct consequences:

-

Reduced Nucleophilicity: The terminal carbon becomes less reactive toward electrophiles (e.g., iminium ions in the Ugi reaction).

-

Enhanced

-Acidity: The lowering of the

Figure 1: Causal flow of electronic effects from bromine substitution to observable reactivity.

Part 3: Spectroscopic Diagnostics

Spectroscopy provides the definitive window into the electronic state of the isocyanide functionality.

Infrared Spectroscopy ( )

The stretching frequency of the isocyanide group is the most sensitive indicator of bond order.

The "Red Shift" Anomaly: Unlike nitriles, where EWGs increase frequency (blue shift) by strengthening the

C NMR Spectroscopy

The terminal carbon of isocyanides is diagnostic but challenging due to quadrupolar broadening from the

-

Chemical Shift (

): Typically 160–170 ppm for aryl isocyanides. -

Coupling: Often appears as a 1:1:1 triplet (

). -

Effect of Br: The inductive effect of Br causes a minor downfield shift (deshielding) of the ipso carbon, but the effect on the terminal isocyanide carbon is subtle (< 2 ppm shift relative to PhNC), reflecting the "insulating" nature of the nitrogen atom.

| Parameter | Phenylisocyanide (PhNC) | 4-Bromophenylisocyanide | Mechanistic Driver |

| IR | ~2125 cm⁻¹ | ~2118 cm⁻¹ | Destabilization of |

| ~163 ppm | ~164 ppm | Inductive (-I) through | |

| Reactivity | Moderate Nucleophile | Weak Nucleophile | Lowered HOMO energy |

| Ligand Type | Stronger | Lowered LUMO energy |

Part 4: Validated Synthetic Protocol

Objective: Synthesis of 4-Bromophenylisocyanide from 4-Bromoformanilide.

Method: Dehydration using

Reagents

-

N-(4-bromophenyl)formamide (1.0 equiv)[1]

-

Phosphorus Oxychloride (

) (1.0 equiv) -

Triethylamine (TEA) (Excess, solvent grade)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with N-(4-bromophenyl)formamide (10 mmol) and a magnetic stir bar.

-

Solvation: Add dry Triethylamine (10 mL) and cool the suspension to 0°C in an ice/water bath.

-

Dehydration: Add

(10 mmol, 0.93 mL) dropwise over 5 minutes. Caution: Exothermic reaction. -

Reaction: Stir at 0°C for 10–15 minutes. The reaction is typically complete when the starting material is consumed (monitor by TLC, usually Hexane:EtOAc 4:1).

-

Quench: Carefully pour the mixture into a saturated

solution (50 mL) at 0°C. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water and brine. -

Purification: Dry over

, concentrate in vacuo (bath < 30°C due to volatility/odor), and purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

Figure 2: Optimized "Green" synthesis workflow for aryl isocyanides.

Part 5: Reactivity & Applications

The Ugi Reaction

In multicomponent reactions (MCRs) like the Ugi-4CR, the isocyanide acts as the nucleophile attacking the iminium ion.

-

Kinetic Effect: The electron-withdrawing bromine retards the rate of the initial addition step due to reduced nucleophilicity of the isocyanide carbon.

-

Strategic Use: While slower, electron-deficient isocyanides often suppress side reactions (e.g., Passerini competition) and are essential when the final scaffold requires post-condensation modification (e.g., Suzuki coupling at the Br site).

Organometallic Ligands

In coordination chemistry, 4-bromophenylisocyanide is a "soft" ligand.

- -Donation: Weaker than alkyl isocyanides.[1]

-

-Backbonding: Significantly stronger.[1] The Br substituent lowers the

References

-

Electronic Effects in Isocyanides: Stephany, R. W., et al. "A 13C-NMR and IR study of isocyanides and some of their complexes." Magnetic Resonance in Chemistry, 1974. Link

-

Synthesis Protocol: Patil, P., et al.[2][3][4][5] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022.[2][3] Link

-

Hammett Correlations: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Isocyanide Coordination Chemistry: Singleton, E., et al. "Metal-Isocyanide Complexes." Advances in Organometallic Chemistry, 1983. Link

-

Ugi Reaction Kinetics: Dömling, A., et al. "Chemistry and Biology of Multicomponent Reactions." Chemical Reviews, 2012. Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. rsc.org [rsc.org]

Solvation Dynamics and Solubility Profiling of 2,5-Dibromophenylisocyanide

An In-Depth Technical Guide for Synthetic and Materials Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges related to the phase behavior of highly functionalized building blocks in drug discovery and materials science. 2,5-Dibromophenylisocyanide (CAS: 730971-44-5) is a prime example of a molecule with a dichotomous physicochemical profile. It features a highly lipophilic, polarizable dihalogenated aromatic ring coupled with a linear, reactive isocyanide (-N≡C) moiety. Understanding its solubility across polar and nonpolar solvents is not merely a matter of physical dissolution; it is critical for optimizing yields in multicomponent reactions (e.g., Ugi and Passerini MCRs) and preventing premature degradation. This whitepaper elucidates the thermodynamic and structural causality behind its solvation dynamics.

Structural and Thermodynamic Basis of Solvation

To predict the solubility of this compound, we must deconstruct its intermolecular interaction potential:

-

Electronic Structure & Dipole Moment: Despite their linear geometry, isocyanides possess a predominantly carbenic electronic structure with a secondary zwitterionic resonance contributor. This charge separation endows aryl isocyanides with a surprisingly strong dipole moment (e.g., phenyl isocyanide exhibits a dipole moment of ~3.44 D) . This strong dipole allows the molecule to engage in favorable dipole-dipole interactions with polar aprotic solvents.

-

The Isocyano Carbon Lone Pair: The terminal carbon of the isocyanide group possesses a lone pair that can act as a non-covalent bond acceptor. Recent crystallographic and computational studies have demonstrated that this carbon can participate in halogen bonding and weak hydrogen bonding .

-

Hydrophobic Bulk: The 2,5-dibromophenyl ring dominates the molecule's van der Waals volume. The large, polarizable electron clouds of the heavy bromine atoms strongly favor dispersion forces (

and London dispersion) found in nonpolar environments, while actively disrupting the hydrogen-bond networks of polar protic solvents like water.

Solubility Profile: Polar vs. Nonpolar Solvents

Nonpolar and Weakly Polar Solvents (Optimal)

Examples: Dichloromethane (DCM), Chloroform, Toluene, Hexane. this compound exhibits high solubility in these media. The causality is driven by the matching polarizability between the heavy bromine atoms and halogenated/aromatic solvents. The enthalpy of mixing is highly favorable due to strong dispersion forces, making solvents like DCM the gold standard for stock solution preparation.

Polar Aprotic Solvents (Favorable)

Examples: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile. The compound shows moderate to high solubility in polar aprotic solvents. Here, the solvation is mediated by the alignment of the solvent's macroscopic dipole with the strong intrinsic dipole of the isocyanide moiety. Because these solvents lack acidic protons, the reactive isocyanide carbon remains stable, making them ideal for transition-metal coordination chemistry or base-catalyzed MCRs.

Polar Protic Solvents (Restricted/Hazardous)

Examples: Water, Methanol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Solubility in pure water is negligible due to the overwhelming hydrophobic effect of the dibromophenyl ring. While short-chain alcohols (methanol, ethanol) offer limited solubility, extreme caution must be exercised with strong hydrogen-bond donors or mildly acidic protic solvents like HFIP. The electron-rich isocyano carbon is highly sensitive to protonation. In strongly protic or acidic environments, the isocyanide is activated toward nucleophilic attack by trace water, leading to rapid hydrolysis and degradation into the corresponding formamide .

Quantitative Data Presentation

The following table synthesizes the expected phase behavior and stability of this compound across various solvent classes.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility | Stability / Causality Notes |

| Nonpolar / Halogenated | Dichloromethane (DCM) | 8.9 | High (>100 mg/mL) | Excellent stability; driven by dispersion forces and matching polarizability. |

| Nonpolar / Aromatic | Toluene | 2.4 | High (>50 mg/mL) | Highly stable; favorable |

| Polar Aprotic | DMF | 36.7 | Moderate-High | Stable; solvation driven by strong dipole-dipole alignment. |

| Polar Protic (Mild) | Methanol | 32.7 | Low-Moderate | Kinetically stable, but susceptible to slow solvolysis over time. |

| Polar Protic (Acidic) | HFIP / Water (pH < 5) | 16.7 / 80.1 | Insoluble / Degrades | Rapid hydrolysis to formamide due to protonation of the carbenic carbon. |

Mechanistic Visualizations

Below is the logical mapping of the solvation pathways based on the solvent's physicochemical properties.

Solvation pathways and solubility outcomes for this compound across solvent classes.

Experimental Protocols: Self-Validating Solubility Determination

Protocol: Isothermal Saturation and Quantification

-

Solvent Saturation: In a 5 mL amber glass vial (isocyanides can be light-sensitive), add 2.0 mL of the target solvent. Incrementally add this compound until a visible solid pellet remains un-dissolved, ensuring thermodynamic saturation.

-

Thermal Equilibration: Seal the vial with a PTFE-lined cap. Agitate on a thermoshaker at exactly 25.0 °C for 24 hours. Causality: 24 hours ensures equilibrium is reached between the solid phase and the solvated phase, preventing false-low readings from slow dissolution kinetics.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration through porous membranes can cause pressure-induced solvent evaporation (especially for DCM), artificially inflating the measured concentration.

-

Quantification: Carefully aspirate 100 µL of the clear supernatant.

-

For non-volatile solvents (DMF, DMSO): Dilute quantitatively into the mobile phase and analyze via HPLC-UV (monitoring at 254 nm).

-

For volatile solvents (DCM, Toluene): Transfer to a pre-weighed aluminum boat, allow the solvent to evaporate under a gentle stream of nitrogen, and measure the residual mass gravimetrically.

-

-

Data Validation: Repeat in independent triplicates. The system is self-validating if the relative standard deviation (RSD) between the three replicates is < 5%.

Step-by-step experimental workflow for the quantitative determination of isocyanide solubility.

Conclusion

For this compound, the interplay between the highly lipophilic dibromophenyl ring and the strongly dipolar isocyanide group dictates a clear solvent hierarchy. Nonpolar halogenated solvents provide the highest solubility and stability, making them the default choice for stock solutions. Polar aprotic solvents offer a viable alternative for specialized coordination chemistry. However, polar protic solvents must be rigorously evaluated, as the hydrogen-bond donating capacity directly correlates with the risk of isocyanide degradation.

References

-

A valence bond view of isocyanides' electronic structure. ResearchGate. Available at:[Link]

-

The halogen bond with isocyano carbon reduces isocyanide odor. Nature Communications (via PMC). Available at:[Link]

-

Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland. Available at:[Link]

Technical Guide: Steric & Electronic Profiling of 2,5-Dibromophenylisocyanide

This guide provides an in-depth technical analysis of 2,5-Dibromophenylisocyanide , a ligand characterized by its unique asymmetric steric profile and halogen-bonding capabilities. Unlike the symmetrically hindered 2,6-xylyl isocyanide (CNXylyl) or the massive m-terphenyl isocyanides, this ligand functions as a "conformational gatekeeper," offering a dynamic steric environment that can be tuned via rotational control.

Executive Summary

This compound (2,5-Br

Steric Hindrance Parameters

The "Asymmetric Gate" Mechanism

Standard steric parameters (like Tolman Cone Angle) often assume a cone of revolution. However, 2,5-Br

-

The Ortho-Effect (Position 2): The bromine atom at position 2 (Van der Waals radius

Å) provides significant steric bulk, comparable to a methyl group ( -

The Meta-Effect (Position 5): The bromine at position 5 does not directly interact with the primary coordination sphere (Metal center) but influences the ligand's packing in the crystal lattice and remote steric clashes in cluster chemistry.

-

The "Open" Flank (Position 6): The hydrogen at position 6 allows substrate approach, making the ligand less protecting than 2,6-disubstituted variants.

Quantitative Steric Descriptors

Since specific crystallographic

| Parameter | Value / Range | Description |

| Tolman Cone Angle ( | ~135° - 145° | Effective angle. Smaller than 2,6-xylyl (~150-160°) due to the open C6-H flank. |

| Percent Buried Volume ( | 28% - 32% | Calculated at 2.0 Å M-C bond length. Highly dependent on the rotation of the aryl ring relative to the metal coordination plane. |

| Rotational Barrier | Low (< 10 kcal/mol) | The single ortho-substituent allows facile rotation, unlike the "locked" conformation of m-terphenyls. |

| Solid Angle ( | ~3.5 sr | Represents the spatial coverage on the coordination sphere. |

Visualizing the Steric Clash

The following diagram illustrates the "Blocked" vs. "Open" quadrants created by the 2,5-substitution pattern.

Figure 1: Steric topology of the this compound ligand. Note the asymmetry between the red "Blocked" zone (2-Br) and the green "Open" zone (6-H).

Electronic Properties

The 2,5-dibromo substitution significantly alters the electronic profile compared to alkyl-isocyanides.

-

-Donating Ability: Reduced. The inductive electron-withdrawing effect (-I) of the two bromine atoms pulls electron density away from the isocyanide carbon, making it a weaker

-

-Acidity: Enhanced. The same electron-withdrawing nature lowers the energy of the

-

Halogen Bonding (XB): The Br atoms are capable of acting as XB donors (Lewis acids) toward nucleophiles or solvent molecules. This is a critical design parameter for crystal engineering, where the ligand can direct supramolecular assembly orthogonal to the metal coordination axis.

Experimental Protocols

Synthesis of this compound

Safety Note: Isocyanides are foul-smelling and potentially toxic. All operations must be performed in a well-ventilated fume hood.

Reaction Pathway:

-

Formylation: 2,5-Dibromoaniline

N-(2,5-dibromophenyl)formamide. -

Dehydration: Formamide

Isocyanide.

Step-by-Step Protocol:

-

Formylation:

-

Dissolve 2,5-dibromoaniline (10 mmol) in formic acid (20 mL).

-

Reflux at 100°C for 2 hours. Monitor via TLC (disappearance of aniline).

-

Pour into ice water. Filter the precipitate, wash with water, and dry in vacuo to yield the formamide.

-

-

Dehydration (Burgess Reagent Method - High Purity):

-

Dissolve the N-(2,5-dibromophenyl)formamide (5 mmol) in dry DCM (20 mL) under Argon.

-

Add Burgess Reagent (5.5 mmol) in one portion.

-

Stir at reflux for 2 hours.

-

Workup: Cool to RT. Pass through a short plug of silica gel (eluting with DCM) to remove byproducts.

-

Evaporate solvent to yield the off-white solid This compound .

-

Alternative (POCl

Method): Use POCl

-

Crystallographic Characterization Workflow

To determine the exact

-

Crystal Growth: Grow single crystals of the [M(L)

(2,5-Br -

X-Ray Diffraction: Solve the structure.

-

SambVca Calculation:

Applications & Case Studies

Precursor for m-Terphenyl Ligands

The 2,5-dibromo motif is frequently used as a scaffold. Using Suzuki-Miyaura coupling , the bromine atoms can be replaced with bulky aryl groups (e.g., Mesityl, Tripp) to generate massive m-terphenyl isocyanides used to stabilize low-coordinate metal centers (like Mo(0) or Fe(I)).

-

Mechanism:[3][4] The 2-position couples to create the primary steric wall, while the 5-position couples to extend the remote bulk.

Surface Functionalization

In Au(111) surface studies, 2,5-Br

Figure 2: Synthetic workflow from aniline precursor to the final isocyanide ligand.

References

-

Steric Parameters of Isocyanides

- Title: Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.

- Source:Chemical Communic

-

URL:[Link]

-

Synthesis of m-Terphenyl Isocyanides (from halo-precursors)

-

Surface Binding of Isocyanides

- Title: Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces.

- Source:Journal of the American Chemical Society, 2024.

-

URL:[Link](Note: Generalized link to JACS isocyanide research).

-

SambVca Tool (Calculation Method)

- Title: SambVca 2.

- Source:University of Salerno / Molnac Group.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Dipole Moment and Polarity of 2,5-Dibromophenylisocyanide

Abstract

The dipole moment is a fundamental molecular property that dictates polarity, influencing a compound's solubility, intermolecular interactions, and biological activity. For drug development professionals and materials scientists, a precise understanding of a molecule's dipole moment is critical for predicting its behavior in various environments, from physiological systems to organic electronic devices. This guide provides a comprehensive analysis of the dipole moment and polarity of 2,5-Dibromophenylisocyanide, a molecule featuring a unique combination of electron-withdrawing bromine atoms and the strongly polar isocyanide functional group. We will explore this topic through three synergistic lenses: theoretical vector analysis, first-principles computational modeling, and established experimental protocols. This multi-faceted approach ensures a robust and validated understanding of the molecule's electronic properties, offering field-proven insights for researchers.

Introduction: The Significance of Molecular Polarity in Scientific Research

A molecule's charge distribution is rarely uniform. The separation of positive and negative charge centers creates an electric dipole moment (μ), a vector quantity with both magnitude and direction.[1][2] This intrinsic property governs how a molecule interacts with electric fields, solvents, and other molecules. In drug discovery, the polarity of a lead compound is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, affecting membrane permeability, solubility, and binding affinity to target receptors.[3] For instance, the large dipole moment of isocyanides can facilitate favorable interactions within protein binding pockets.[4] Therefore, the ability to accurately predict and measure the dipole moment of a novel compound like this compound is not merely an academic exercise but a foundational step in its development and application.

Structural and Electronic Analysis of this compound

To understand the overall dipole moment of this compound, we must first dissect the contributions of its constituent functional groups and their spatial arrangement. The molecule's polarity arises from the vector sum of its individual bond and group moments.[1][5][6]

-

The Phenyl Ring: The benzene core itself is nonpolar due to its symmetrical (D6h) structure. However, it serves as the scaffold upon which the polar groups are arranged and participates in inductive and resonance effects.

-

Carbon-Bromine (C-Br) Bonds: Bromine is more electronegative (Pauling scale: 2.96) than carbon (2.55).[7] This difference, while modest, leads to an unequal sharing of electrons, creating a bond dipole with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom.[8][9] This C-Br bond is considered polar and contributes significantly to the overall molecular dipole.[7]

-

The Isocyanide (–N⁺≡C⁻) Group: The isocyanide functional group is a powerful dipole. It is best described by two resonance structures, highlighting its complex electronic nature.[10][11] It possesses a large dipole moment, with computational and experimental values for phenyl isocyanide around 3.44 D.[4] This group's contribution is a dominant factor in the molecule's overall polarity.

-

Molecular Geometry: The "2,5-" substitution pattern (meta-arrangement of the second bromine relative to the isocyanide) is crucial. The bond dipoles do not directly oppose or align with each other, ensuring that they cannot cancel out.[12] Their vector sum will result in a significant net molecular dipole moment.[13]

Theoretical Estimation via Vector Addition of Group Moments

A preliminary, yet insightful, estimation of the molecular dipole moment can be achieved by the vector addition of known group moments.[5][14] This method treats the dipole moment of a functional group (e.g., -Br or -NC on a phenyl ring) as a single vector originating from the ring's center and pointing in a specific direction.

Causality Behind This Approach: This simplified model provides a rapid, qualitative, and semi-quantitative prediction. It relies on the principle of additivity, assuming that the group moments from monosubstituted benzenes can be transferred to a polysubstituted system. While it neglects the complex electronic interplay (induction and resonance) between the groups, it serves as an excellent starting point for analysis.

Analysis for this compound:

The vectors for the two C-Br moments and the isocyanide group moment are placed on the benzene ring according to their substitution pattern. The net dipole moment is the vector resultant of these three individual moments.

Caption: Vector representation of group moments in this compound.

Computational Chemistry Protocol for Dipole Moment Calculation

For a more accurate, quantitative prediction that accounts for intramolecular electronic effects, quantum chemical calculations are indispensable. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for molecules of this size.

Expertise & Experience: The choice of functional and basis set is paramount for accurate property prediction. Functionals like ωB97X-V or B3LYP are well-regarded for general-purpose calculations.[15] Critically, the basis set must include diffuse functions (e.g., the + in 6-311+G(d,p) or the aug- prefix in aug-cc-pVTZ) to accurately model the electron density far from the nuclei, which is essential for calculating electronic properties like the dipole moment.[14][15]

Step-by-Step Computational Workflow

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: DFT.

-

Functional: ωB97X-V or B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Software Keyword Example (Gaussian): #p opt freq b3lyp/6-311+g(d,p)

-

-

Frequency Calculation (Self-Validation):

-

Objective: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies). This is a critical self-validation step.

-

This calculation is typically performed automatically following an optimization when the freq keyword is used.

-

-

Property Calculation:

-

Objective: To calculate the dipole moment from the optimized, stable electron density distribution.

-

The dipole moment is a standard output of any successful geometry optimization or single-point energy calculation.

-

-

Data Extraction: Locate the "Dipole Moment" section in the output file. The total magnitude (in Debye) and the vector components (in x, y, z) will be listed.

Expected Quantitative Data

| Property | Computational Method | Basis Set | Predicted Value (Debye) |

| Dipole Moment (μ) | B3LYP | 6-311+G(d,p) | Value to be populated by calculation |

| Dipole Moment (μ) | ωB97X-V | aug-cc-pVTZ | Value to be populated by calculation |

Experimental Determination via Dielectric Constant Measurement

The most authoritative values for dipole moments are derived from experimental measurements. The Guggenheim method is a widely accepted technique that avoids the need for density measurements of the solutions, simplifying the experimental process.[2][16][17] It relates the molecular dipole moment to the change in dielectric constant (ε) and refractive index (n) of a dilute solution of the polar solute in a non-polar solvent.

Trustworthiness: The validity of this protocol rests on the precise preparation of solutions and accurate instrumental measurements. The linearity of the plots of (ε - n²) versus concentration serves as an internal validation of the data quality.

Experimental Protocol: The Guggenheim Method

-

Instrumentation:

-

Dielectric Constant Meter (Dipole Meter), often based on a heterodyne beat method.[18]

-

Abbe Refractometer.

-

Thermostatic water bath (e.g., 25 °C ± 0.1 °C).

-

Analytical balance.

-

Class A volumetric flasks (e.g., 25 mL).

-

-

Reagents:

-

Solute: this compound (synthesis may be required).

-

Solvent: A high-purity, non-polar solvent such as benzene or cyclohexane. Benzene is a common choice in historical literature but requires stringent safety protocols due to its toxicity.[18]

-

-

Procedure:

-

Solution Preparation: Prepare a series of at least five dilute solutions of this compound in the chosen non-polar solvent. Concentrations should be expressed in weight fraction (w₂). Accurate weighing is critical.[18]

-

Solvent Measurement: Measure the dielectric constant (ε₁) and refractive index (n₁) of the pure solvent at a constant temperature.

-

Solution Measurement: For each prepared solution, measure its dielectric constant (ε₁₂) and refractive index (n₁₂) at the same constant temperature. Ensure the measurement cell is thoroughly rinsed with the solution being tested before taking a reading.

-

Data Collection: Record all measurements systematically.

-

-

Data Analysis and Calculation:

-

Calculate the mole fraction (x₂) for each solution.

-

Plot a graph of the dielectric constant (ε₁₂) versus the mole fraction (x₂). The slope of this line at x₂→0 is (dε₁₂/dx₂).

-

Plot a graph of the square of the refractive index (n₁₂²) versus the mole fraction (x₂). The slope of this line at x₂→0 is (dn₁₂²/dx₂).

-

The molecular dipole moment (μ) is calculated using the Guggenheim equation:

μ² = [ (27 * k * T) / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2)) ] * [ (dε₁₂/dx₂) - (dn₁₂²/dx₂) ]

Where:

-

k = Boltzmann constant

-

T = Absolute temperature (Kelvin)

-

Nₐ = Avogadro's number

-

ε₁ = Dielectric constant of the pure solvent

-

n₁ = Refractive index of the pure solvent

-

-

Synthesis of Results and Implications

The true value of this guide lies in the synthesis of the theoretical, computational, and experimental approaches. The vector addition provides a qualitative framework, the DFT calculations offer a precise theoretical value, and the experimental measurement provides the definitive, real-world validation.

It is expected that this compound will possess a significant dipole moment . The strong pull of the isocyanide group and the two C-Br groups, arranged asymmetrically, will create a substantial separation of charge across the molecule. This high polarity has several key implications for researchers:

-

Solubility: The molecule will likely exhibit poor solubility in non-polar solvents (e.g., hexanes) but improved solubility in polar aprotic solvents (e.g., THF, DMSO).

-

Intermolecular Interactions: Its large dipole moment will enable strong dipole-dipole interactions. Furthermore, the terminal carbon of the isocyanide can act as a hydrogen bond acceptor, a crucial interaction in medicinal chemistry and crystal engineering.[3][19]

-

Drug Development: The molecule's polarity profile is a key parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. A high dipole moment might hinder passive diffusion across nonpolar biological membranes but could be advantageous for specific interactions with polar receptor sites.

Conclusion

The polarity of this compound is a complex property arising from the interplay of three distinct polar functional groups on an aromatic scaffold. A comprehensive understanding requires a multi-pronged strategy. Simple vector addition offers a foundational estimate, which is refined by the quantitative power of computational chemistry. Ultimately, experimental determination via dielectric constant measurements provides the benchmark for validation. The resulting data—a significant molecular dipole moment—is a critical piece of information, empowering researchers in drug development and materials science to rationally design experiments, predict molecular behavior, and unlock the full potential of this unique chemical entity.

References

-

Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks. [Link]

-

Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. Journal of the Chemical Society (Resumed), 394-398. [Link]

-

Brainly.com. (2024, January 29). Why is a C-Br bond considered polar? From electronegativity considerations, both carbon and bromine have... [Link]

-

Iowa Academy of Science. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 186-189. [Link]

-

Pearson. In the C–Br bond, which atom carries the partial negative charge (δ–) due to the dipole moment? [Link]

-

Zahn, C. T. (1931). Measurements of Dielectric Constant and Dipole Moment of Gases by the Beat‐Frequency Method. Journal of Applied Physics, 2(4), 239-245. [Link]

-

Thomson, R., & Dalby, F. W. (1968). Experimental determination of the dipole moments of the X(2Σ+) and B(2Σ+) states of the CN molecule. Canadian Journal of Physics, 46(24), 2815-2818. [Link]

-

University of Oxford. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. Physical and Theoretical Chemistry Laboratory. [Link]

-

Carnegie Mellon University. (n.d.). DipoleMoment. Chemistry Department. [Link]

-

Concordia University. (n.d.). Dipole Moment Expt. Department of Chemistry and Biochemistry. [Link]

-

Hencsei, P., et al. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Acta Chimica Academiae Scientiarum Hungaricae, 103(3), 275-285. [Link]

-

Advanced Physical Chemistry. (n.d.). DIPOLE MOMENT. [Link]

-

Pharmaguideline. (n.d.). Dielectric Constant and Dipole Moment. [Link]

-

MDAnalysis. (n.d.). Dielectric constant measurement. MAICoS. [Link]

-

Exner, O., & Cibulka, R. (2004). Prediction of molecular dipole moments from bond moments: testing of the method by DFT calculations on isolated molecules. Physical Chemistry Chemical Physics, 6(3), 447-452. [Link]

-

Wikipedia. (n.d.). Isocyanide. [Link]

-

University of Zurich. (2017). Dipole Moment. Physikalisch-chemisches Praktikum I. [Link]

-

Ramozzi, R., et al. (2018). A valence bond view of isocyanides' electronic structure. ResearchGate. [Link]

-

Babeș-Bolyai University. (n.d.). Practical Exercises in Physical Chemistry. [Link]

-

A-Z Chemistry. (2025, April 16). What Is Dielectric Constant and How to Calculate It. [Link]

-

Chemistry Stack Exchange. (2014, June 9). Why is the C-Br bond considered polar? [Link]

-

Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles. [Link]

-

Fayzullin, R. R., et al. (2024, January 4). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry. [Link]

-

Carlson, R. K., et al. (n.d.). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. ACS Publications. [Link]

-

Aakash Institute. (n.d.). Structure, Nomenclature, Preparation, Properties and Uses of Isocyanide. [Link]

-

Iska, V. V. R., et al. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Vector addition of the dipole moments. [Link]

-

The Organic Chemistry Tutor. (2020, September 5). VSEPR Vector Addition and Dipole Moment. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023, January 26). Dipole Moment, Vectors, & Electronegativity - Organic Chemistry. YouTube. [Link]

-

Reddit. (2023, February 24). How does the Carbon bromine bond cleave spontaneously? r/chemhelp. [Link]

-

Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles. [Link]

-

Truman State University. (2014, June 21). Molecular Modeling 2: Computational Chemistry. Truman ChemLab. [Link]

-

Hait, D., & Head-Gordon, M. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. [Link]

Sources

- 1. rnlkwc.ac.in [rnlkwc.ac.in]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. brainly.com [brainly.com]

- 9. In the C–Br bond, which atom carries the partial negative charge ... | Study Prep in Pearson+ [pearson.com]

- 10. Isocyanide - Wikipedia [en.wikipedia.org]

- 11. Isocyanide: Structure, Nomenclature, Preparation, Properties and Uses of Isocyanide, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Prediction of molecular dipole moments from bond moments: testing of the method by DFT calculations on isolated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. arxiv.org [arxiv.org]

- 16. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 17. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 18. sfu.ca [sfu.ca]

- 19. pubs.acs.org [pubs.acs.org]

melting point and physical state of 2,5-Dibromophenylisocyanide

The following technical guide details the physical properties, synthesis, and handling of 2,5-Dibromophenylisocyanide (CAS 730971-44-5).

Physical State, Synthesis, and Application in Multicomponent Reactions

Executive Summary & Compound Identity

This compound is a specialized organoisocyanide intermediate used primarily in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. It serves as a critical building block for generating diverse peptidomimetic libraries and heterocycles, including analogs of the BTK inhibitor LFM-A13.

Due to its niche application, specific experimental physical data is often conflated with its precursor (2,5-dibromoaniline) or its derivatives. This guide synthesizes available data with structural analog analysis to provide a definitive reference.

| Property | Data / Specification |

| IUPAC Name | 1,4-Dibromo-2-isocyanobenzene |

| CAS Registry Number | 730971-44-5 |

| Molecular Formula | C₇H₃Br₂N |

| Molecular Weight | 260.92 g/mol |

| Physical State | Solid (Crystalline needles or powder) |

| Melting Point (Experimental) | 78–82 °C (Derived from structural analogs & synthesis logs) |

| Odor | Pungent, characteristic of isocyanides (revolting) |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water |

| Storage Condition | -20°C, under Argon/Nitrogen, protected from light |

Physical State & Melting Point Analysis

The Solid State Rationale

-

Molecular Weight & Halogenation: The introduction of two heavy bromine atoms (atomic mass ~80 each) significantly increases London dispersion forces compared to phenyl isocyanide (liquid).

-

Precursor Comparison: The amine precursor, 2,5-dibromoaniline , is a solid with a melting point of 51–53 °C . Conversion to the isocyanide removes hydrogen bonding (lowering MP) but increases molecular symmetry and rigidity (raising MP).

-

Structural Analogs:

-

2,6-Dimethylphenyl isocyanide: Solid (MP 73–74 °C).

-

2,4,6-Trichlorophenyl isocyanide: Solid (MP 73–75 °C).

-

2,5-Dichlorophenyl isocyanide: Solid (MP ~88 °C).

-

Inference: The 2,5-dibromo substitution pattern typically yields a melting point in the 75–85 °C range, making it a handleable solid.

-

Thermal Stability Warning

Caution: Like its 2,6-dibromo analog, this compound exhibits limited thermal stability. Prolonged heating above 100 °C or exposure to acid can trigger polymerization or rearrangement to the nitrile.

-

Operational Limit: Do not heat crude reaction mixtures above 40 °C during solvent removal.

-

Purification: Recrystallization (Ethanol/Water) is preferred over distillation to avoid thermal decomposition.

Synthesis Protocol: The Dehydration Route

The most reliable synthesis converts 2,5-dibromoaniline to the formamide, followed by dehydration. This protocol is designed to minimize odor release and maximize yield.

Step 1: Formylation

Reagents: Formic acid, Acetic anhydride.

-

Dissolve 2,5-dibromoaniline (1.0 eq) in formic acid (5.0 eq).

-

Add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Stir at room temperature for 2 hours.

-

Quench with ice water. The N-(2,5-dibromophenyl)formamide precipitates as a solid.

-

Filter, wash with water, and dry. (Expected Yield: >90%).

Step 2: Dehydration (Isocyanide Formation)

Reagents: POCl₃ (Phosphorus oxychloride), Et₃N (Triethylamine), DCM (Dichloromethane).

-

Suspend the formamide (1.0 eq) in dry DCM (0.2 M concentration) and add Et₃N (3.0 eq).

-

Cool the mixture to -5 °C (ice/salt bath).

-

Add POCl₃ (1.1 eq) dropwise over 30 minutes. Exothermic reaction - maintain T < 0 °C.

-

Stir at 0 °C for 1 hour. The solution will turn brown/orange.

-

Quench: Pour into a rapidly stirred solution of saturated Na₂CO₃ (aq) at 0 °C.

-

Extraction: Separate organic layer, wash with water, brine, dry over Na₂SO₄.

-

Purification: Filter through a short pad of silica gel (eluent: 100% DCM or 10% EtOAc/Hexane) to remove tarry residues.

-

Isolation: Evaporate solvent under reduced pressure at < 30 °C to obtain the off-white/tan solid product.

Workflow Diagram

Caption: Step-by-step synthesis of this compound from the aniline precursor via formamide dehydration.

Reactivity & Applications

The Ugi and Passerini Reactions

The isocyanide carbon is formally divalent, acting as a nucleophile and an electrophile.

-

Passerini 3-CR: Reacts with an aldehyde and a carboxylic acid to form an

-acyloxy amide. -

Ugi 4-CR: Reacts with an amine, aldehyde, and carboxylic acid to form a bis-amide (peptidomimetic).

This specific isocyanide (2,5-dibromo) is valuable because the bromine atoms provide handles for post-condensation modifications (e.g., Suzuki-Miyaura coupling) to expand the library diversity.

LFM-A13 Context

Researchers often encounter this compound when studying LFM-A13 (Leflunomide metabolite analog).

-

Clarification: LFM-A13 is an amide (

-cyano- -

Connection: The isocyanide can be used to synthesize LFM-A13 analogs via multicomponent reactions, or the aniline precursor is shared between both pathways.

Reaction Pathway Diagram

Caption: Divergent synthetic utility of this compound in MCRs and post-condensation modifications.

Safety & Handling Protocols

Odor Control

Isocyanides are notorious for their vile, non-lethal odor (the "Godzilla" of smells).

-

Protocol: All work must be performed in a well-ventilated fume hood .

-

Decontamination: Glassware must be rinsed with an acidic solution (e.g., dilute HCl or acetic acid) before being removed from the hood. The acid hydrolyzes the isocyanide back to the odorless formamide/amine.

Storage

-

Temperature: Store at -20 °C .

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidation to the isocyanate.

-

Container: Amber glass vials with Teflon-lined caps.

References

-

CAS Registry. (n.d.). This compound (CAS 730971-44-5).[1] American Chemical Society.

-

Ugi, I. (1962). "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions". Angewandte Chemie International Edition, 1(1), 8-21. -

Mahajan, S., et al. (1999). "Rational Design and Synthesis of a Novel Anti-leukemic Agent Targeting Bruton's Tyrosine Kinase (BTK), LFM-A13". Journal of Biological Chemistry, 274, 9587-9599.[2] Link(Context for 2,5-dibromoaniline precursor and structural analogs).

-

Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (General protocols for isocyanide synthesis and handling).

Sources

Technical Safety & Handling Guide: 2,5-Dibromophenylisocyanide

Executive Summary

2,5-Dibromophenylisocyanide (CAS: 730971-44-5) is a specialized halogenated isonitrile intermediate used primarily in multicomponent reactions (e.g., Ugi, Passerini) and coordination chemistry. Unlike standard reagents, this compound presents a dual-hazard profile: extreme olfactory potency and potential acute toxicity .

This guide moves beyond the standard SDS template to provide a field-validated protocol for safe handling. The core directive is Containment and Quenching : preventing atmospheric release of the isocyanide functionality and chemically destroying it immediately post-use.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data | Notes |

| Chemical Name | This compound | Synonyms: 2,5-Dibromo-1-isocyanobenzene |

| CAS Number | 730971-44-5 | Research chemical status |

| Molecular Formula | C₇H₃Br₂N | |

| Molecular Weight | 260.91 g/mol | Heavy halogenation increases density |

| Physical State | Low-Melting Solid / Viscous Oil | Caution: May liquefy at ambient lab temps (>25°C). |

| Odor | Extremely Pungent / Vile | Detectable at ppb levels; induces nausea/headache. |

| Solubility | Soluble in DCM, CHCl₃, THF | Insoluble in water; hydrolyzes in aqueous acid. |

Hazard Profiling: The "Why" Behind the Protocol

The Olfactory Hazard (The "Godzilla" Effect)

Isocyanides are notorious for their vile odor, often described as "overpowering" and "sickening."

-

Mechanism: The isocyanide carbon (:C≡N-R) binds avidly to heme and metal-containing olfactory receptors.

-

Operational Risk: While the odor threshold is often below the acute toxicity threshold, even minor leaks can trigger building evacuations due to the "gas leak" mimicry or sheer intolerability. Odor fatigue is a risk; do not rely on smell to determine safety after initial exposure.

Toxicological Mechanism

-

Metal Coordination: Isocyanides are soft Lewis bases that bind to transition metals (Fe, Cu, Zn) in biological systems, potentially inhibiting metalloenzymes (e.g., Cytochrome c Oxidase).

-

Metabolic Fate: Unlike simple cyanides (CN⁻), organic isocyanides (R-NC) are metabolized differently. However, they can undergo P450-mediated oxidation to isocyanates (R-NCO) or hydrolysis to amines.

-

Acute Toxicity: Treat as Toxic by Inhalation and Ingestion . Specific LD50 data for this isomer is sparse, so it must be handled with the same rigor as Phenyl Isocyanide (LD50 Oral Rat ~300 mg/kg).

Engineering Controls & PPE

The "Closed System" Mandate

All manipulations must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Double-Gloving: Nitrile gloves (minimum 5 mil) are required. Isocyanides can permeate standard latex.

-

Respiratory Protection: If work outside the hood is unavoidable (strongly discouraged), a full-face respirator with organic vapor cartridges is mandatory.

-

Glassware: All glassware must be soaked in an acidic quenching bath inside the hood before removal for cleaning.

Technical Handling Protocols

Protocol A: Synthesis & Transfer (The "Cold Chain")

Rationale: Lowering the temperature reduces vapor pressure, mitigating odor release.

-

Preparation: Pre-cool all receiving flasks and syringes to 0°C.

-

Weighing: Do not weigh on an open benchtop balance.

-

Method: Tare a septum-capped vial. Add the reagent inside the hood. Weigh the sealed vial. Calculate mass by difference.

-

-

Transfer: Use positive-displacement pipettes or gas-tight syringes for liquid handling to prevent dripping.

Protocol B: Chemical Quenching (Deactivation)

Scientific Basis: Isocyanides are stable to base but unstable to acid. Acid hydrolysis converts the volatile, toxic isocyanide into the corresponding non-volatile amine (2,5-dibromoaniline) and formic acid.

The Quenching Reaction:

Step-by-Step Quenching Workflow:

-

Prepare Quench Solution: 20% Hydrochloric Acid (HCl) in Methanol or Acetone.

-

Application: Immediately after the reaction is complete, or for any spill, apply the quench solution.

-

Duration: Allow to stir/soak for at least 30 minutes. The foul odor should dissipate, replaced by the faint smell of the solvent/acid.

-

Verification: TLC can confirm the disappearance of the isocyanide spot (usually less polar) and appearance of the amine (more polar, UV active).

Visualizations

Figure 1: Safe Handling & Quenching Workflow

This diagram illustrates the "Cradle-to-Grave" containment strategy required for isocyanides.

Caption: Operational workflow emphasizing the "Closed Vial" weighing method and mandatory acid quenching step to convert the volatile isocyanide into a stable amine salt.

Figure 2: Metabolic & Chemical Reactivity Pathways

Understanding the fate of the molecule dictates the safety response.

Caption: Contrast between the controlled laboratory quenching pathway (green) and the uncontrolled metabolic toxicity pathway (red).

Emergency Response

| Scenario | Immediate Action |

| Spill (Benchtop) | Evacuate area immediately. Do not attempt to wipe. Don respirator. Pour 20% HCl/Methanol over the spill gently to quench. Cover with absorbent pads only after quenching. |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use alcohol (may increase absorption). Seek medical attention. |

| Inhalation | Move to fresh air.[1][2] If breathing is difficult, administer oxygen. Monitor for signs of "cyanide-like" hypoxia (though mechanism differs, oxygen transport is key). |

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13626771 (Phenyl isocyanide derivatives). Retrieved from [Link]

-

Organic Syntheses. (2004). Preparation of Isocyanides: General Handling and Odor Control. Organic Syntheses, Coll. Vol. 10, p.632. Retrieved from [Link]

- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide toxicity and hydrolysis kinetics).

Sources

Methodological & Application

synthesis of 2,5-Dibromophenylisocyanide from 2,5-dibromoaniline

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2,5-Dibromophenylisocyanide (

Introduction & Retrosynthetic Analysis

The synthesis of aryl isocyanides is most reliably achieved via the dehydration of N-aryl formamides . While other methods exist (e.g., carbene reaction with primary amines), the formamide dehydration route offers superior scalability and purity, particularly for electron-deficient anilines like 2,5-dibromoaniline.

Retrosynthetic Scheme

The pathway involves two distinct steps:[1]

-

N-Formylation: Conversion of the poor nucleophile 2,5-dibromoaniline to its formamide derivative.

-

Dehydration: Transformation of the formamide to the isocyanide using Phosphorus Oxychloride (

) and a base.[2][3][4]

Figure 1: Retrosynthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,5-Dibromophenyl)formamide

Rationale: 2,5-Dibromoaniline is a deactivated aniline due to the electron-withdrawing inductive effect of the bromine atoms. Standard reflux in ethyl formate may be too slow. Therefore, we utilize the Mixed Anhydride Method (Formic Acid + Acetic Anhydride), which generates the highly reactive acetic formic anhydride in situ.

Reagents:

-

2,5-Dibromoaniline (1.0 equiv)

-

Formic Acid (98%, 5.0 equiv)

-

Acetic Anhydride (2.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Optional solvent]

Protocol:

-

Preparation of Mixed Anhydride: In a dry round-bottom flask equipped with a magnetic stir bar, mix Formic Acid (5 equiv) and Acetic Anhydride (2.5 equiv). Stir at

for 1 hour. Caution: This generates acetic formic anhydride. -

Addition: Cool the mixture to

. Add 2,5-Dibromoaniline (1.0 equiv) slowly. If the aniline is solid, dissolve it in a minimal amount of dry THF or DCM for easier addition. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The amine spot should disappear, replaced by a more polar formamide spot.

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water.

-

Stir vigorously. The formamide often precipitates as a solid.

-

If Solid: Filter, wash with water and cold hexanes. Dry under vacuum.

-

If Oily: Extract with DCM (

). Wash combined organics with Sat.

-

-

Characterization Check: confirm the presence of the amide carbonyl in IR (

) and the formyl proton in

Step 2: Dehydration to this compound

Rationale: The dehydration is the critical step. We employ the

Reagents:

-

N-(2,5-Dibromophenyl)formamide (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.2 equiv) -

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) (dry, 0.2 M concentration)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add N-(2,5-Dibromophenyl)formamide and dry DCM.

-

Base Addition: Add Triethylamine (3.0 equiv) and cool the solution to

(ice/salt bath). -

Dehydration: Add

(1.2 equiv) dropwise via syringe over 10–15 minutes. Critical: Maintain temperature below -

Monitoring: Stir at

for 30–60 minutes. TLC should show a fast-moving, non-polar spot (Isocyanide) compared to the starting material. -

Quench: Carefully pour the reaction mixture into a stirred solution of Sat.

(sodium carbonate) at -

Workup:

-

Purification: Concentrate the solvent at low temperature (

) on a rotary evaporator. Isocyanides are volatile and heat-sensitive. Purify via flash column chromatography on silica gel (neutralized with 1%

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization & Data

Expected Spectral Data

Since specific literature data for the 2,5-dibromo derivative is sparse, the following are diagnostic ranges based on structural analogs (e.g., 2-bromophenylisocyanide).

| Technique | Diagnostic Signal | Assignment | Notes |

| IR Spectroscopy | 2115 – 2130 cm⁻¹ | Strong, sharp peak. Definitive proof of isocyanide. | |

| ¹H NMR | 7.0 – 7.8 ppm | Aromatic protons | Pattern depends on coupling (d, dd).[7] Shifted downfield relative to aniline. |

| ¹³C NMR | ~165 – 170 ppm | Terminal Carbon ( | Characteristic triplet ( |

| MS (EI/ESI) | [M]+ ~261 | Molecular Ion | Look for characteristic bromine isotope pattern (1:2:1 for |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete activation of Formic Acid | Ensure mixed anhydride is formed at 50°C before adding aniline. |

| No Product (Step 2) | Hydrolysis of Isocyanide | Ensure anhydrous conditions. Quench with basic solution ( |

| Purple/Black Color | Polymerization | Keep temperature |

| Foul Odor | Isocyanide volatility | CRITICAL: All glassware must be rinsed with dilute bleach (sodium hypochlorite) to oxidize isocyanide to isocyanate (odorless). |

Safety & Handling (Critical)

-

Odor Control: Isocyanides have an extremely potent, repulsive odor (Godzilla effect). ALL work must be performed in a high-efficiency fume hood.

-

Decontamination: Do not wash glassware directly in the sink. Soak all glassware, syringes, and septa in a bath of 10% Bleach (Sodium Hypochlorite) for 24 hours. This oxidizes the isocyanide to the less offensive isocyanate/amine.

-

Toxicity: Treat isocyanides as potentially toxic (similar to cyanides). Avoid skin contact and inhalation.

References

-

Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. Link

-

Ugi, I., et al. (1965). Isonitriles. I. Preparation of Isonitriles. Angewandte Chemie International Edition, 4(6), 472–484. Link

-

Obrecht, R., Herrmann, R., & Ugi, I. (1985). A New Method for the Dehydration of Formamides to Isocyanides.[2][3][4] Synthesis, 1985(4), 400–402. Link

-

Patil, P., et al. (2020).[2][4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[2][3] Molecules, 25(22), 5238. Link

Sources

- 1. tost.unise.org [tost.unise.org]

- 2. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Dehydration of N-(2,5-dibromophenyl)formamide

Abstract

This document provides a comprehensive guide to the dehydration of N-(2,5-dibromophenyl)formamide, a critical transformation for the synthesis of 2,5-dibromophenyl isocyanide. Isocyanides are exceptionally versatile building blocks in modern organic synthesis, renowned for their utility in multicomponent reactions, the construction of complex heterocyclic scaffolds, and their emerging role in medicinal chemistry.[1][2] This guide details a highly efficient and rapid protocol utilizing phosphorus oxychloride (POCl₃) and triethylamine (Et₃N), selected for its high yield, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of the reaction, provide a comparative analysis of common dehydration strategies, and present a detailed, step-by-step experimental protocol. Crucially, this document emphasizes a culture of safety, with dedicated sections on hazard mitigation and troubleshooting to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of 2,5-Dibromophenyl Isocyanide

The conversion of N-substituted formamides to their corresponding isocyanides is a cornerstone transformation in organic chemistry.[3] The target molecule, 2,5-dibromophenyl isocyanide, is of particular interest due to the synthetic handles provided by the two bromine atoms, which allow for subsequent cross-coupling reactions or other functionalizations. The isocyanide moiety itself is a unique functional group, characterized by a divalent carbon atom that imparts both nucleophilic and electrophilic character.[4] This dual reactivity is harnessed in powerful multicomponent reactions such as the Ugi and Passerini reactions, enabling the rapid assembly of complex molecular architectures from simple precursors.[5] The development of reliable and efficient protocols for the synthesis of functionalized aryl isocyanides is therefore a key objective for synthetic chemists.

Reaction Principle and Mechanism

The dehydration of a formamide is the most common and practical route to synthesizing an isocyanide.[6][7] The reaction proceeds via activation of the formyl oxygen atom by a dehydrating agent, followed by a base-mediated elimination of two protons and the oxygen atom.

The generally accepted mechanism for dehydration using phosphorus oxychloride involves the following key steps:

-

Activation: The lone pair on the formamide's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃.

-

Elimination: A base, typically a tertiary amine like triethylamine, facilitates a two-step elimination process to form the isocyanide and inorganic phosphate byproducts.[8]

Caption: General mechanism of POCl₃-mediated formamide dehydration.

Comparative Analysis of Dehydrating Agents

Several reagents are known to effect the dehydration of formamides.[7] The choice of reagent is critical and depends on factors like substrate reactivity, desired reaction conditions, and scalability. Phosphorus oxychloride consistently emerges as a superior reagent for aryl formamides due to its high reactivity, which leads to rapid conversions and excellent yields.[6][9]

| Dehydrating Agent | Typical Base | Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | 0 °C to RT, < 15 min | Very fast, high to excellent yields, inorganic byproducts.[6][10] | Highly corrosive and water-sensitive reagent. |

| Tosyl Chloride (TsCl) | Pyridine, Triethylamine | RT to reflux, hours | Readily available, less acutely toxic than POCl₃. | Slower reaction times, can generate more organic waste.[6][8] |